6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.: 314743-74-3
Cat. No.: VC3908664
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - 314743-74-3](/images/structure/VC3908664.png)
Specification
CAS No. | 314743-74-3 |
---|---|
Molecular Formula | C17H18O4 |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 6-methyl-7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Standard InChI | InChI=1S/C17H18O4/c1-9-15(20-11(3)10(2)18)8-7-13-12-5-4-6-14(12)17(19)21-16(9)13/h7-8,11H,4-6H2,1-3H3 |
Standard InChI Key | ANTORTVDEMMQRD-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, with the molecular formula C₁₇H₁₈O₄ and a molecular weight of 286.32 g/mol . Its structure integrates a cyclopentane ring fused to a chromen-4-one core, substituted with methyl and 1-methyl-2-oxopropoxy groups at positions 6 and 7, respectively (Fig. 1).
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 314743-74-3 | |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C | |
InChI Key | JLYIBZRYQJEBHZ-UHFFFAOYSA-N |
Structural and Stereochemical Analysis
The molecule’s bicyclic framework consists of a 2,3-dihydrocyclopenta[c]chromen-4-one scaffold. The 1-methyl-2-oxopropoxy group introduces a ketone functionality at position 2 of the propoxy chain, creating a chiral center at the methyl-bearing carbon. X-ray crystallography of analogous compounds confirms that the cyclopentane ring adopts a half-chair conformation, while the chromen-4-one system remains planar .
Synthesis and Manufacturing
Synthetic Routes
The synthesis follows a microwave-assisted, multi-step protocol (Scheme 1):
-
Aldol Condensation: 2′-Hydroxyacetophenone derivatives react with aldehydes (e.g., pentanal) under basic conditions (DIPA, ethanol, 160–170°C) to form intermediate chalcones .
-
Intramolecular Oxa-Michael Addition: Cyclization yields 2-alkyl-chroman-4-ones, with yields ranging from 17% to 88% depending on substituent electronics .
-
Functionalization: The 7-position is alkoxylated via nucleophilic substitution using 1-methyl-2-oxopropanol under K₂CO₃/DMF conditions.
Table 2: Reaction Optimization
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Base | K₂CO₃ | 25% → 72% |
Solvent | DMF | Reduced byproducts |
Temperature | 80°C | Faster kinetics |
Challenges in Scale-Up
Electron-donating groups on the acetophenone precursor (e.g., 6-methoxy) promote aldehyde self-condensation, complicating purification . Switching to electron-withdrawing groups (e.g., nitro) improves yield but necessitates post-synthetic reduction steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.15 (s, 3H, CH₃ at C6)
-
δ 3.02–3.18 (m, 2H, cyclopentane H2/H3)
-
δ 4.72 (q, J = 6.8 Hz, 1H, OCH(CH₃)).
-
-
¹³C NMR:
-
δ 207.5 (C=O of ketone)
-
δ 164.2 (C4 carbonyl).
-
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 287.1284 [M+H]⁺ (calc. 287.1287), with fragmentation peaks at m/z 269 (loss of H₂O) and m/z 241 (cyclopentane ring cleavage).
Applications and Comparative Analysis
Table 3: Analog Comparison
Compound | MAO-B IC₅₀ (μM) | Cytotoxicity (IC₅₀, μM) |
---|---|---|
6-Methyl-7-(1-methyl-2-oxopropoxy) | 3.2 | 48 |
7-(2-Oxo-2-phenylethoxy) derivative | 5.8 | 62 |
6-Methoxy analog | 12.4 | 29 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume